tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate

Catalog No.
S15697243
CAS No.
M.F
C34H31ClN4O5
M. Wt
611.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydro...

Product Name

tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate

IUPAC Name

tert-butyl N-[4-[[2-[1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamoyl]phenyl]carbamate

Molecular Formula

C34H31ClN4O5

Molecular Weight

611.1 g/mol

InChI

InChI=1S/C34H31ClN4O5/c1-34(2,3)44-33(43)37-22-11-8-19(9-12-22)31(41)36-23-13-10-20-14-27(38-26(20)15-23)32(42)39-18-21(17-35)30-25-7-5-4-6-24(25)29(40)16-28(30)39/h4-16,21,38,40H,17-18H2,1-3H3,(H,36,41)(H,37,43)

InChI Key

MZXQBIDDBQCHFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl

tert-Butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate is a complex organic compound characterized by its intricate structure, which includes a tert-butyl group, chloromethyl group, and multiple indole rings. This compound is notable for its potential applications in medicinal chemistry and biological research due to the presence of various functional groups that allow for diverse interactions with biological systems.

Typical of carbamates and indoles, including:

  • Nucleophilic substitutions: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The carbamate moiety can hydrolyze under acidic or basic conditions, releasing the corresponding amine and carbon dioxide.
  • Cyclization reactions: The indole structures can undergo cyclization reactions, potentially leading to the formation of new heterocycles.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

Research indicates that tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate exhibits significant biological activity. Its indole framework is associated with various pharmacological properties, including:

  • Anticancer activity: Compounds containing indole structures have been shown to exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial properties: The presence of multiple functional groups may enhance its interaction with microbial targets.
  • Potential as a therapeutic agent: The compound's complex structure suggests potential interactions with multiple biological pathways, making it a candidate for further pharmacological exploration .

The synthesis of tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate typically involves several key steps:

  • Formation of the Indole Core: This can be achieved through Fischer indole synthesis by reacting phenylhydrazine with appropriate ketones or aldehydes under acidic conditions.
  • Chloromethylation: The introduction of the chloromethyl group can be performed using formaldehyde and hydrochloric acid.
  • Carbamoylation: This step involves adding a carbamoyl group using isocyanates or carbamoyl chlorides.
  • tert-butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

These methods illustrate the multi-step synthetic approach required to construct this complex molecule.

tert-Butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate has potential applications across various fields:

  • Medicinal Chemistry: It may serve as a lead compound for developing new therapeutic agents targeting cancer or infectious diseases.
  • Material Science: Due to its unique chemical properties, it could be utilized in creating novel materials or coatings.
  • Biological Research: The compound can be used to study small molecule interactions with biological macromolecules, aiding in drug discovery efforts .

Studies focusing on the interactions of tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate with various biological targets are essential for understanding its mechanism of action. Research suggests that:

  • It may interact with DNA and RNA structures due to its indole components.
  • The chloromethyl group could facilitate binding to proteins or enzymes involved in cellular processes.

Such studies are crucial for elucidating the compound's pharmacodynamics and pharmacokinetics .

Several compounds share structural features with tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamateContains a pyridine ringTrifluoromethyl substituent enhances lipophilicity
tert-butyl carbamateSimple carbamate structureLacks complex indole frameworks
5-hydroxyindole derivativesSimilar indole structureMay exhibit different biological activities due to hydroxyl groups

What sets tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate apart is its complex arrangement of multiple indole rings combined with unique functional groups like chloromethyl and tert-butyl, which may enhance its reactivity and biological activity compared to simpler analogs .

XLogP3

6.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

610.1982978 g/mol

Monoisotopic Mass

610.1982978 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-15-2024

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